molecular formula C9H14Cl2N4 B2626891 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride CAS No. 1909308-48-0

1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride

Cat. No. B2626891
M. Wt: 249.14
InChI Key: LOSIKQMKPMJEPZ-UHFFFAOYSA-N
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Description

“1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride” is a chemical compound with the CAS Number: 1909308-48-0 . It has a molecular weight of 249.14 and its IUPAC name is 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride .


Synthesis Analysis

There are various synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N4.2ClH/c1-5-7-4-8(10)6(2)11-9(7)13(3)12-5 .


Chemical Reactions Analysis

The synthesis of related compounds involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .


Physical And Chemical Properties Analysis

This compound is an off-white solid with a melting point of 131.5°C . It is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Synthesis and Chemical Properties

  • Advanced Synthetic Techniques

    Researchers have developed efficient methods for synthesizing novel pyrazolo[3,4-b]pyridine derivatives, demonstrating the compound's utility as a precursor in organic synthesis. For instance, a facile synthesis process using condensation of pyrazole-5-amine derivatives with activated carbonyl groups in acetic acid has yielded new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015). This method highlights the compound's versatility in generating structurally diverse heterocycles.

  • Heterocyclic Chemistry Innovations

    The compound has been central to the development of various heterocyclic frameworks. Research on the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and the annulation of imidazole and pyrimidine rings has expanded the chemical space of these motifs, enabling the exploration of their potential applications (Yakovenko et al., 2020).

Biomedical Applications

  • Potential in Drug Development

    The versatility of pyrazolo[3,4-b]pyridine derivatives in synthesis has implications for drug development. A review of 1H-pyrazolo[3,4-b]pyridines covered the analysis of substituents, synthetic methods, and their biomedical applications, showcasing the compound's potential in the design of new therapeutic agents (Donaire-Arias et al., 2022).

  • Anticancer Research

    Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have shown promising bioactivity against several cancer cell lines, indicating the compound's relevance in developing anticancer agents (Chavva et al., 2013).

Environmental and Green Chemistry

  • Greener Synthesis Approaches: The use of ionic liquids for synthesizing pyrazolo[3,4-b]pyridine derivatives represents an environmentally friendly approach, highlighting the compound's role in promoting sustainable chemistry practices (Shi et al., 2010).

Safety And Hazards

The compound has been classified as Acute Tox. 3 Oral . The safety information includes hazard statements H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve further exploration of its synthetic strategies and approaches . There is also potential for further investigation into its biological activities .

properties

IUPAC Name

1,3,6-trimethylpyrazolo[3,4-b]pyridin-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4.2ClH/c1-5-7-4-8(10)6(2)11-9(7)13(3)12-5;;/h4H,10H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSIKQMKPMJEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=NN(C2=N1)C)C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride

CAS RN

1909308-48-0
Record name 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride
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